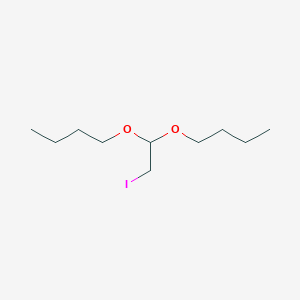
1-(1-Butoxy-2-iodoethoxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Butoxy-2-iodoethoxy)butane is an organic compound with the molecular formula C10H21IO2 It is a derivative of butane, where the hydrogen atoms are substituted with butoxy and iodoethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Butoxy-2-iodoethoxy)butane typically involves the reaction of 1-iodo-2-butoxyethane with butanol in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Temperature: Room temperature to reflux conditions
The reaction proceeds via nucleophilic substitution, where the butanol attacks the iodoethane derivative, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Butoxy-2-iodoethoxy)butane undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol
Substitution: Ammonia (NH3) or thiols in the presence of a base like NaOH
Major Products
Oxidation: Butoxyacetic acid, butoxyacetaldehyde
Reduction: 1-(1-Butoxy-2-hydroxyethoxy)butane
Substitution: 1-(1-Butoxy-2-aminoethoxy)butane, 1-(1-Butoxy-2-thioethoxy)butane
Applications De Recherche Scientifique
1-(1-Butoxy-2-iodoethoxy)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and other functional materials.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(1-Butoxy-2-iodoethoxy)butane involves its interaction with molecular targets through its functional groups. The butoxy and iodoethoxy groups can participate in hydrogen bonding, van der Waals interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Butoxyethoxy)butane: Lacks the iodo group, making it less reactive in substitution reactions.
1-(1-Ethoxy-2-iodoethoxy)ethane: Similar structure but with ethoxy groups instead of butoxy, affecting its physical and chemical properties.
1-(1-Butoxy-2-chloroethoxy)butane: Contains a chloro group instead of an iodo group, leading to different reactivity and applications.
Uniqueness
1-(1-Butoxy-2-iodoethoxy)butane is unique due to the presence of both butoxy and iodoethoxy groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
55928-62-6 |
|---|---|
Formule moléculaire |
C10H21IO2 |
Poids moléculaire |
300.18 g/mol |
Nom IUPAC |
1-(1-butoxy-2-iodoethoxy)butane |
InChI |
InChI=1S/C10H21IO2/c1-3-5-7-12-10(9-11)13-8-6-4-2/h10H,3-9H2,1-2H3 |
Clé InChI |
NVFRATUPGXDBJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(CI)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(7H)-one, 6-methyl-](/img/structure/B14647099.png)
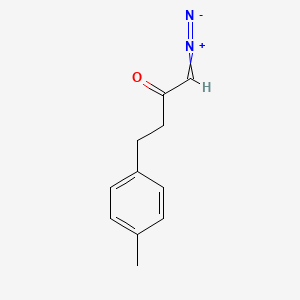
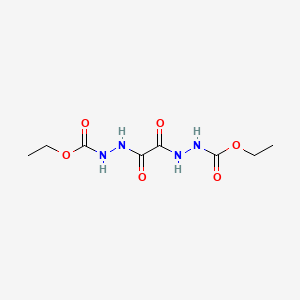
![S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate](/img/structure/B14647113.png)
![2,4-Dithiabicyclo[1.1.0]butane](/img/structure/B14647121.png)
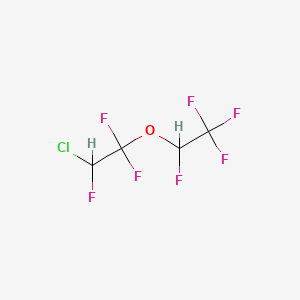
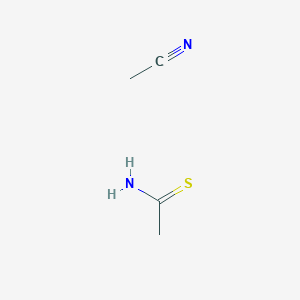
![2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid](/img/structure/B14647146.png)
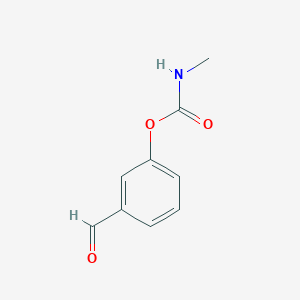
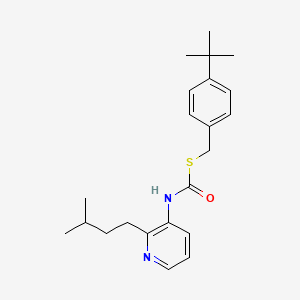
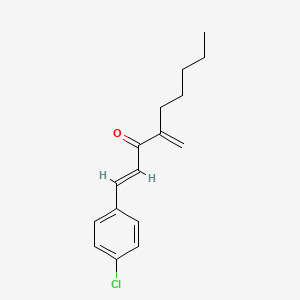
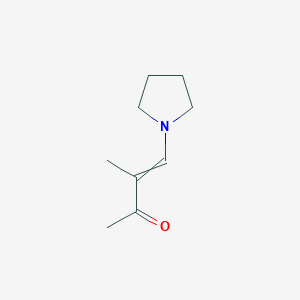
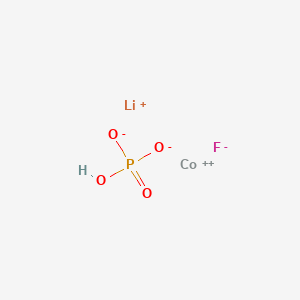
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647195.png)
